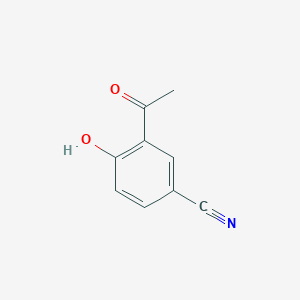

2-Acetyl-4-cyanophenol

Description

Contextualization within Contemporary Organic Synthesis and Medicinal Chemistry

In modern organic synthesis, compounds featuring multiple, orthogonally reactive functional groups are highly prized for their ability to serve as platforms for the efficient construction of complex molecular architectures. 2-Acetyl-4-cyanophenol fits this description perfectly. The phenolic hydroxyl group can undergo O-alkylation or esterification, the acetyl group's carbonyl carbon is susceptible to nucleophilic attack and its α-protons can be functionalized, and the nitrile group is a versatile precursor that can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine. numberanalytics.comnih.gov

This versatility is demonstrated by its use as a key intermediate in the synthesis of pharmacologically active molecules. For instance, this compound is a documented precursor in the preparation of Bimakalim, a potent potassium channel opener. wikipedia.org The general 2-acetylphenol scaffold is also of significant interest in medicinal chemistry. Researchers have designed and synthesized 2-acetylphenol-donepezil hybrids as multi-target agents for the potential treatment of Alzheimer's disease. nih.gov Similarly, 2-acetylphenol-rivastigmine hybrids have been studied as potential inhibitors of monoamine oxidase A for applications in treating depression. physchemres.org The benzonitrile (B105546) moiety itself is a common feature in many pharmaceuticals, including the anti-cancer drug Letrozole and the antidepressant Citalopram, underscoring the value of the cyano group in drug design. rsc.org

One of the primary methods for synthesizing this compound is through the Fries rearrangement of 4-cyanophenyl acetate (B1210297). guidechem.comlookchem.com This reaction involves heating the acetate precursor with a Lewis acid, such as aluminum chloride, to induce the migration of the acetyl group from the phenolic oxygen to the carbon of the aromatic ring. guidechem.com

| Synthesis Route | Description | Reference(s) |

| Fries Rearrangement | Heating 4-cyanophenyl acetate with aluminum chloride at high temperatures (e.g., 180-185°C). guidechem.comlookchem.com | lookchem.com, guidechem.com |

| Acylation and Fries Rearrangement | Acylation of 3-cyanophenol (B46033) with acetic anhydride (B1165640), followed by a Fries Migration of the resulting acetate. guidechem.com | guidechem.com |

This table summarizes documented synthesis strategies for this compound.

Historical Trajectory and Evolution of Research on Related Phenolic and Nitrile Compounds

The study of phenols and nitriles as distinct classes of organic compounds has a rich history. Phenols, with their broad applications and interesting chemical properties, have been a cornerstone of organic chemistry for well over a century. rushim.ru The historical development of nitrile chemistry began with the first synthesis of hydrogen cyanide in 1782 by Carl Wilhelm Scheele. numberanalytics.comwikipedia.org This was followed by the preparation of the first aromatic nitrile, benzonitrile, in the 1830s. wikipedia.org Foundational reactions like the Sandmeyer and Rosenmund-von Braun syntheses provided reliable methods for introducing the cyano group onto aromatic rings, paving the way for their widespread use as synthetic intermediates. rsc.orgwikipedia.org

Early research focused on the fundamental reactivity and properties of these functional groups. Over time, the focus has shifted towards leveraging their unique characteristics in the context of complex molecule synthesis. Nitriles, in particular, have seen a renaissance in modern organic synthesis. nih.gov They are now recognized not just as precursors to other functional groups but also as active participants in a variety of sophisticated transformations, including cycloadditions, radical cascades, and as directing groups in C-H bond functionalization reactions. nih.gov This evolution from simple building blocks to key enablers of advanced synthetic strategies highlights the enduring importance of both phenolic and nitrile functionalities in chemistry.

Current Research Significance and Future Directions for this compound Studies

The current significance of this compound lies primarily in its role as a versatile building block for constructing molecules with potential biological activity. Its structure is an ideal starting point for creating libraries of novel compounds for screening in drug discovery programs. For example, it has been utilized in the synthesis of benzopyran derivatives that were evaluated as KATP channel openers and for anti-inflammatory activity. lookchem.com

Future research directions for this compound are promising and multifaceted. There is significant potential in developing new multifunctional agents for complex diseases, following the strategy used for 2-acetylphenol-donepezil hybrids which target multiple aspects of Alzheimer's pathology. nih.gov The compound's three distinct functional groups could be systematically modified to probe structure-activity relationships and optimize interactions with biological targets.

Beyond medicinal chemistry, the reactive nature of this compound suggests potential applications in materials science. The functional groups could serve as handles for polymerization or for grafting the molecule onto surfaces to create advanced materials with tailored properties. smolecule.com Furthermore, the synthetic utility of the molecule itself is ripe for further exploration. The nitrile group could be employed as a directing group to facilitate novel C-H functionalization reactions on the phenol (B47542) ring, providing access to new and complex substitution patterns that are otherwise difficult to achieve. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-acetyl-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6(11)8-4-7(5-10)2-3-9(8)12/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZUUVJFZOGAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10490817 | |

| Record name | 3-Acetyl-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35794-84-4 | |

| Record name | 3-Acetyl-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Acetyl 4 Cyanophenol and Analogous Structures

Established Reaction Pathways for 2-Acetyl-4-cyanophenol Synthesis

Aluminum Chloride-Mediated Rearrangements of Cyanophenyl Esters

A primary and well-established method for the synthesis of this compound involves the Fries rearrangement of a cyanophenyl ester, specifically 4-cyanophenyl acetate (B1210297). wikipedia.orglookchem.com This reaction is typically mediated by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice. thermofisher.com The Fries rearrangement is an ortho, para-selective reaction that converts a phenolic ester into a hydroxy aryl ketone.

The reaction mechanism is thought to proceed through the formation of an acylium carbocation intermediate. wikipedia.org The aluminum chloride coordinates to the carbonyl oxygen of the acyl group, which is more electron-rich than the phenolic oxygen. This polarization facilitates the cleavage of the ester bond, generating a free acylium ion. This electrophile then attacks the aromatic ring in a classic electrophilic aromatic substitution. The regioselectivity of the reaction is influenced by the reaction conditions, particularly temperature. Lower temperatures generally favor the formation of the para-product, while higher temperatures favor the ortho-product. wikipedia.org

For the synthesis of this compound, the starting material is 4-cyanophenyl acetate. Heating a mixture of 4-cyanophenyl acetate and aluminum chloride at elevated temperatures (e.g., 180–185°C) leads to the migration of the acetyl group to the ortho position of the hydroxyl group, yielding the desired product. lookchem.com

Table 1: Fries Rearrangement for this compound Synthesis

| Starting Material | Reagent | Conditions | Product | Yield |

| 4-Cyanophenyl acetate | Aluminum chloride | 180–185°C, 2 h | This compound | 58% lookchem.com |

Novel Synthetic Strategies for Functionalized Cyanophenols

Transition Metal-Catalyzed Coupling Reactions in Phenol (B47542) Derivatization

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering versatile routes to functionalized phenols. eie.grd-nb.info Palladium-catalyzed reactions, in particular, have been extensively studied for the synthesis of phenols from aryl halides. beilstein-journals.org These methods often exhibit broad substrate scope and proceed under relatively mild conditions. d-nb.infobeilstein-journals.org

For instance, the hydroxylation of aryl halides can be achieved using a palladium catalyst in the presence of a suitable base. d-nb.info While direct application to the synthesis of this compound is not explicitly detailed in the provided context, the principles of transition metal-catalyzed cross-coupling are highly relevant for creating diverse cyanophenol analogs. These reactions could involve the coupling of an appropriately substituted phenol with a suitable coupling partner to introduce the cyano or acetyl group. The development of nickel-catalyzed Suzuki-Miyaura reactions has further expanded the scope of these transformations, enabling the use of a wider range of aryl electrophiles, including derivatives of phenols. rsc.org

Table 2: Example of Palladium-Catalyzed Hydroxylation of Aryl Halides

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature | Yield |

| Aryl bromides/chlorides | Pd₂(dba)₃ | Biphenylphosphine | KOH | 1,4-dioxane/H₂O | 100°C | High yields beilstein-journals.org |

Hypervalent Iodine-Mediated Oxidative Rearrangements of Amidine Precursors

A novel approach for the synthesis of N-arylamides, which can be precursors to or analogs of functionalized phenols, involves the use of hypervalent iodine reagents. mdpi.com These reagents are known for their ability to mediate a variety of oxidative transformations under mild conditions. numberanalytics.comrsc.org One such reaction is the aza-Hofmann-type rearrangement of amidines, which can be prepared from the corresponding nitriles. mdpi.com

This strategy involves the preparation of an amidine from a nitrile precursor, followed by an oxidative rearrangement mediated by a hypervalent iodine compound like iodosylbenzene (PhIO) or (diacetoxy)iodobenzene (PhI(OAc)₂). mdpi.comnumberanalytics.com This methodology has been successfully applied to the synthesis of paracetamol from 4-cyanophenol, demonstrating its potential for the preparation of functionalized phenolic compounds. The reaction proceeds smoothly at elevated temperatures in a suitable solvent like toluene. mdpi.com

Pinner Reaction-Based Approaches for Nitrile-to-Amidine Conversion

The Pinner reaction is a classic method for the conversion of nitriles into imino ester salts, known as Pinner salts, through an acid-catalyzed reaction with an alcohol. wikipedia.org These Pinner salts are versatile intermediates that can be further reacted with ammonia (B1221849) or an amine to form amidines. wikipedia.org This reaction is a key step in the synthetic sequence described in the previous section for preparing amidine precursors for hypervalent iodine-mediated rearrangements. mdpi.com

The Pinner reaction typically involves treating the nitrile with an alcohol in the presence of a dry acid, such as hydrogen chloride. wikipedia.orgsci-hub.se The resulting imidate can then be converted to the corresponding amidine. mdpi.com This approach provides a reliable route to the amidine precursors necessary for the synthesis of N-arylamides and related structures from readily available nitriles. mdpi.com Lewis acids can also be used to promote the Pinner reaction, allowing for the synthesis of carboxylic esters from nitriles and alcohols. researchgate.net

Table 3: Pinner Reaction for Amidine Synthesis

| Nitrile | Reagent 1 | Reagent 2 | Product |

| R-C≡N | R'-OH, H⁺ | NH₃ or R''NH₂ | R-C(=NH)NHR'' |

Phosgenation and Derivatization of Hydroxybenzamides

While direct phosgenation of this compound is not the primary focus, the derivatization of related hydroxybenzamides represents a potential synthetic route to analogous structures. The anionic ortho-Fries rearrangement of O-aryl carbamates, which can be formed from phenols, leads to substituted salicylamides. thermofisher.com This transformation highlights a pathway to introduce amide functionalities ortho to a hydroxyl group on an aromatic ring.

Regioselective Synthesis Techniques for Substituted Phenols

The regioselective synthesis of substituted phenols, particularly hydroxyaryl ketones, is a critical endeavor in organic chemistry due to their role as intermediates in the manufacturing of pharmaceuticals and other fine chemicals. wikipedia.orgorganic-chemistry.org Several techniques have been developed to control the position of electrophilic substitution on the phenol ring, with a significant focus on achieving ortho-acylation.

One of the most classical and widely studied methods for preparing hydroxyaryl ketones is the Fries rearrangement . wikipedia.org This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by Lewis acids like aluminum chloride (AlCl₃), or Brønsted acids. wikipedia.orgunipv.itorganic-chemistry.org The reaction can be directed to favor either the ortho or para product by carefully selecting the reaction conditions, such as temperature and solvent. wikipedia.orgunipv.it Lower temperatures generally favor the formation of the para-isomer, while higher temperatures promote the ortho-isomer. wikipedia.org For the synthesis of this compound, the starting material would be 4-cyanophenyl acetate. The Fries rearrangement of this precursor would be expected to yield a mixture of ortho- and para-acylated products. However, since the para position is already occupied by the cyano group, the reaction would be directed towards the available ortho positions, making it a plausible, regioselective route to this compound.

A study on the photo-Fries rearrangement of p-substituted phenyl benzoates, including 4-cyanophenyl benzoate, demonstrated the formation of the corresponding ortho-hydroxy benzophenones. unipv.it While the photo-Fries rearrangement often suffers from low yields, it highlights the feasibility of acyl group migration to the ortho position in the presence of a para-cyano substituent. wikipedia.org More recently, a biocatalytic equivalent of the Fries rearrangement has been reported, utilizing an acyltransferase to achieve the formal rearrangement of resorcinol (B1680541) monoacetate to the corresponding 2,4-dihydroxyacetophenone, demonstrating the potential for enzymatic approaches in regioselective synthesis. nih.gov

Direct ortho-acylation of phenols offers a more direct route to ortho-hydroxyaryl ketones, avoiding the need for a separate esterification and rearrangement step. Several catalytic systems have been developed to achieve high regioselectivity. The use of titanium(IV) chloride (TiCl₄) as a Lewis acid has been shown to be a convenient and general method for the direct ortho-acylation of phenols and naphthols. organic-chemistry.org This method is highly regioselective, producing ortho-acylated products in good to high yields, even when the para position is available. organic-chemistry.org The proposed mechanism involves the formation of a titanium-phenolate complex, which directs the electrophilic attack of the acylating agent to the ortho position. organic-chemistry.org

The following table summarizes the key aspects of these regioselective synthesis techniques:

| Synthetic Method | Description | Key Features for Regioselectivity | Plausible Application for this compound |

|---|---|---|---|

| Fries Rearrangement | Lewis or Brønsted acid-catalyzed rearrangement of a phenolic ester to a hydroxyaryl ketone. wikipedia.orgorganic-chemistry.org | Temperature control can influence ortho/para selectivity; high temperatures favor ortho. wikipedia.org The para position is blocked by the cyano group. | Rearrangement of 4-cyanophenyl acetate would be directed to the ortho position. |

| Photo-Fries Rearrangement | A photochemical variant of the Fries rearrangement proceeding through a radical mechanism. wikipedia.org | Can provide ortho- and para-products; has been shown to work for 4-cyanophenyl benzoate. unipv.it | A potential, albeit likely low-yielding, route from 4-cyanophenyl acetate. |

| Direct Ortho-Acylation | Direct acylation of a phenol at the ortho position using a specific catalyst. | Catalyst choice is crucial; TiCl₄ is highly ortho-selective. organic-chemistry.org | Direct acylation of 4-cyanophenol with an acetylating agent in the presence of a suitable catalyst like TiCl₄. |

Sustainable and Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine and specialty chemicals. These principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing substituted phenols like this compound, this translates to the exploration of safer solvents, reusable catalysts, and more energy-efficient reaction conditions.

The acylation of phenols is a fundamental transformation that has been a focus for the application of green chemistry principles. researchgate.net Traditional methods often rely on stoichiometric amounts of corrosive Lewis acids and volatile organic solvents, which pose environmental and safety concerns. organic-chemistry.org The development of catalytic, solvent-free, and water-tolerant methods represents a significant step forward.

For instance, the use of hydrotalcite, a layered double hydroxide, as a catalyst for the acylation of phenols and amines in water at room temperature has been reported as a mild, efficient, and environmentally friendly method. researchgate.net This approach aligns with several green chemistry principles, including the use of a benign solvent (water) and a recyclable catalyst. Another approach involves the use of a deep eutectic solvent, [CholineCl][ZnCl₂]₃, which is easily prepared, green, and effective for the acylation of phenols and sterically hindered secondary alcohols. rsc.org This catalyst is recyclable and operates under mild conditions. rsc.org

The development of water-tolerant ortho-acylation methods is particularly noteworthy. A metal-free, one-pot process for the ortho-acylation of phenols has been developed using an iodine source and hydrogen peroxide as an environmentally friendly oxidant. acs.orgnih.gov This method proceeds through a cascade of reactions and is notable for its tolerance to water. acs.orgnih.gov

Solvent-free synthesis, or solid-state synthesis, is a key area of green chemistry that aims to reduce the environmental impact of chemical processes by eliminating the need for solvents, which are often the largest component of waste in a chemical reaction.

Several solvent-free protocols for the synthesis of hydroxyaryl ketones have been developed. One such method involves the Fries rearrangement of aryl esters using HF@SiO₂ as an environmentally friendly and reusable acid catalyst under solvent-free conditions. ingentaconnect.comresearchgate.net This method has been shown to produce hydroxyaryl ketones in good yields with excellent selectivities. ingentaconnect.comresearchgate.net For example, the Fries rearrangement of phenyl acetate under these conditions yielded o-hydroxyacetophenone as a single isomer. ingentaconnect.comresearchgate.net

Microwave irradiation has also emerged as a powerful tool for promoting solvent-free reactions. The synthesis of ortho-hydroxyaryl ketones from phenols and various organic acids has been achieved using zinc chloride (ZnCl₂) as a catalyst under solvent-free, microwave-assisted conditions. researchgate.net This method offers the advantages of very high yields and extremely short reaction times. researchgate.net Another report describes an efficient one-pot synthesis of aromatic hydroxyketones using carboxylic acids as acylating agents without a solvent and under microwave irradiation, highlighting the potential for high yields, low cost, and reduced pollution. semanticscholar.org

Furthermore, a simple and efficient method for the acetylation of phenols, alcohols, amines, and thiols has been reported that operates under both solvent- and catalyst-free conditions, using acetic anhydride (B1165640) as the acetylating agent. mdpi.com This approach offers milder reaction conditions and shorter reaction times compared to many conventional methods. mdpi.com The titanium(IV) chloride-mediated ortho-acylation of phenols can also be conducted at 120°C without a solvent, offering a regioselective route that avoids severe side reactions often associated with the Fries rearrangement. organic-chemistry.org

The following table provides an overview of various green and solvent-free synthetic approaches relevant to the synthesis of acetylphenols:

| Green/Solvent-Free Method | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Fries Rearrangement | HF@SiO₂, solvent-free | Environmentally friendly, reusable catalyst, excellent selectivity. | ingentaconnect.comresearchgate.net |

| Ortho-Acylation | ZnCl₂, solvent-free, microwave | Very high yields, short reaction times, mild conditions. | researchgate.net |

| Acetylation | Solvent- and catalyst-free | Simple, efficient, mild conditions, short reaction times. | mdpi.com |

| Acylation in Water | Hydrotalcite | Mild, environmentally friendly, recyclable catalyst. | researchgate.net |

| Water-Tolerant Ortho-Acylation | Iodine source/H₂O₂, metal-free | Environmentally friendly oxidant, water-tolerant, one-pot. | acs.orgnih.gov |

| Acylation with Deep Eutectic Solvent | [CholineCl][ZnCl₂]₃ | Green, recyclable, efficient for sterically hindered substrates. | rsc.org |

| Direct Ortho-Acylation | TiCl₄, solvent-free | Highly regioselective, avoids severe side reactions. | organic-chemistry.org |

Reactivity and Mechanistic Studies of 2 Acetyl 4 Cyanophenol

Investigation of Electrophilic Aromatic Substitution Pathways

The phenolic hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS), while the acetyl and cyano groups are deactivating, meta-directing groups. byjus.comnptel.ac.in In 2-Acetyl-4-cyanophenol, the positions ortho and para to the hydroxyl group are already substituted. However, the powerful activating nature of the hydroxyl group still significantly influences the aromatic ring's reactivity, making it prone to electrophilic attack. byjus.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, nitration of phenols with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com Halogenation of phenols can occur even without a Lewis acid catalyst due to the highly activating hydroxyl group. byjus.com

The presence of the deactivating acetyl and cyano groups, however, complicates the reactivity of the ring. Their electron-withdrawing nature reduces the electron density of the aromatic ring, making electrophilic substitution more difficult compared to phenol (B47542) itself. The directing effects of all three substituents must be considered to predict the outcome of an EAS reaction on this compound.

Characterization of Nucleophilic Attack and Addition Reactions

Nucleophilic attack can occur at several sites in this compound. The carbon atom of the acetyl group's carbonyl is electrophilic and susceptible to attack by nucleophiles. Similarly, the carbon atom of the cyano group can be attacked by strong nucleophiles.

Furthermore, the aromatic ring itself can undergo nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing acetyl and cyano groups. The hydroxyl group, especially in its deprotonated phenoxide form, can also act as a nucleophile in certain reactions.

Studies on related compounds, such as the aminolysis of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate, show that the 4-cyanophenoxide ion can act as a nucleofuge (leaving group). researchgate.netresearchgate.net This suggests that the oxygen atom of the hydroxyl group in this compound can be a site for nucleophilic attack, leading to the displacement of a leaving group.

Examination of Reactions Involving the Acetyl Moiety

The acetyl group undergoes typical reactions of ketones. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. For example, it can undergo condensation reactions and can be reduced. smolecule.com The methyl group attached to the carbonyl is acidic and can be deprotonated by a strong base to form an enolate, which can then participate in various reactions, including aldol (B89426) condensations and alkylations.

Analysis of Transformations at the Cyano Group

The cyano group can undergo a variety of transformations. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. Reduction of the cyano group can yield a primary amine. researchgate.net The nitrogen atom of the cyano group also possesses a lone pair of electrons, allowing it to act as a weak base or a nucleophile in certain contexts.

For instance, the reaction of 4-cyanophenol with benzylamine (B48309) in the presence of anhydrous AlCl₃ leads to the formation of an amidine. mdpi.com This indicates that the cyano group in this compound could undergo similar transformations.

Elucidation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides crucial insights into the mechanisms of reactions involving this compound.

Studies on Nucleofugality in Related Substitution Processes

The ability of the phenoxide group to act as a leaving group (nucleofugality) is an important factor in nucleophilic substitution reactions. Studies on the aminolysis of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate have shown that 4-cyanophenol is formed, indicating that the 4-cyanophenoxide ion can be a leaving group. researchgate.netresearchgate.net In the phenolysis of 3-nitrophenyl 4-cyanophenyl thionocarbonate, the nucleofugality ratio of 3-nitrophenoxide to 4-cyanophenoxide was found to be 1:3, suggesting that the 4-cyanophenoxide is a better leaving group in this specific reaction. udd.cl These findings are relevant to understanding reactions where the hydroxyl group of this compound is transformed into a leaving group.

The following table presents data from a study on the aminolysis of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate, which provides insight into the relative leaving group ability of 4-cyanophenoxide.

| Reactant | Nucleophile | Product Ratio (4-cyanophenol : 3-nitrophenol) |

| O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate | Morpholine | 1.5 : 1 researchgate.netresearchgate.net |

| O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate | Aniline | 1.5 : 1 researchgate.netresearchgate.net |

This table shows the experimental product ratio from the reaction, indicating the relative frequency of 4-cyanophenoxide and 3-nitrophenoxide acting as leaving groups.

Computational and Experimental Determination of Reaction Energy Barriers

Computational chemistry plays a significant role in determining the energy barriers of reaction pathways. fossee.in For related cyanophenols, theoretical calculations have been used to determine enthalpies of formation and bond dissociation energies. researchgate.net

In a study on the reaction of 4-cyanophenol with a carbene, computational methods were used to calculate the free energy barriers for different reaction pathways. nih.govacs.org The rate-limiting step for O-H functionalization was found to have a free energy barrier of 3.4 kcal/mol. acs.orgacs.org The triplet pathway was found to be significantly less favorable kinetically. acs.orgacs.org

The table below shows calculated energy barriers for the reaction of 4-cyanophenol with a carbene, illustrating the application of computational methods in understanding reaction mechanisms.

| Reaction Pathway | Relative Free Energy (kcal/mol) |

| Singlet Carbene Complex | 0.0 nih.gov |

| Triplet Carbene Complex | 6.10 acs.orgacs.org |

| O-H Functionalization Transition State (Singlet) | 3.4 acs.orgacs.org |

| Triplet Pathway Barrier | 11.74 (above triplet complex) acs.org |

This table presents the calculated relative free energies for key species and transition states in the reaction of 4-cyanophenol with a carbene, highlighting the energetic preference for the singlet pathway.

Photochemical and Thermal Rearrangements of this compound

The study of photochemical and thermal rearrangements of phenolic compounds is a significant area of chemical research, offering insights into reaction mechanisms, intermediate species, and the synthesis of novel structures. While specific experimental studies on the photochemical and thermal rearrangements of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established behavior of analogous substituted phenols, such as 2-cyanophenol and other phenolic compounds.

UV-Induced Photochemistry and Isomerization Pathways

The photochemistry of phenols is often initiated by the absorption of ultraviolet (UV) light, leading to the excitation of the molecule and subsequent chemical transformations. For substituted phenols, the nature and position of the substituents on the aromatic ring play a crucial role in directing the photochemical pathways.

Drawing a parallel with 2-cyanophenol, the UV-induced photochemistry of this compound is expected to involve several key processes. One of the primary photochemical events is the homolytic cleavage of the hydroxyl (O-H) bond. uc.ptresearchgate.net This process results in the formation of a 2-acetyl-4-cyanophenoxyl radical and a hydrogen atom. The presence of both an electron-withdrawing cyano group and an acetyl group would influence the electronic distribution in the resulting radical, affecting its stability and subsequent reactivity.

Another potential pathway, observed in the photochemistry of 2-cyanophenol, is the uc.ptnih.gov H-shift from the hydroxyl group to the cyano group, which would lead to the formation of an isomeric ketenimine. uc.ptresearchgate.net In the case of this compound, a similar intramolecular hydrogen transfer could be envisioned.

Furthermore, decomposition of the molecule upon UV irradiation could lead to the formation of smaller fragments. For 2-cyanophenol, decomposition pathways resulting in fulvenone, hydrogen cyanide (HCN), and hydrogen isocyanide (HNC) have been identified. uc.pt The acetyl group in this compound might introduce additional or alternative decomposition routes.

The isomerization of the molecule itself is another possible outcome of UV irradiation. nih.govwolfresearchgroup.com This can involve the migration of substituents or rearrangement of the aromatic ring structure, potentially leading to various isomeric products. The specific isomerization pathways would be highly dependent on the excited state potential energy surface of the molecule.

It is important to note that thermal rearrangements can also occur, often involving different mechanisms than photochemical pathways. For instance, the Claisen rearrangement is a well-known thermal rearrangement of aryl allyl ethers, which proceeds through a clockss.orgclockss.org-sigmatropic shift. clockss.orgorganic-chemistry.org While this compound does not possess an allyl group, other thermal rearrangements, potentially catalyzed or uncatalyzed, could be possible at elevated temperatures, leading to different structural isomers. irbbarcelona.orgresearchgate.netmdpi.com

Radical Intermediates and Their Spectroscopic Detection

A key feature of the photochemistry of phenols is the formation of radical intermediates, which are highly reactive species with unpaired electrons. beilstein-journals.org The primary radical intermediate expected from the UV irradiation of this compound is the 2-acetyl-4-cyanophenoxyl radical, formed via O-H bond cleavage. uc.ptresearchgate.net

The detection and characterization of such transient species are typically accomplished using advanced spectroscopic techniques. Laser flash photolysis is a powerful method for generating and studying short-lived intermediates. cdnsciencepub.comresearchgate.net This technique uses a short laser pulse to excite the parent molecule and a second light source to probe the absorption of the resulting transient species as a function of time and wavelength.

The spectroscopic signature of phenoxyl radicals is characterized by absorption bands in the UV-visible region. cdnsciencepub.comresearchgate.net The exact position and intensity of these absorptions are influenced by the substituents on the aromatic ring. For example, many phenoxyl radicals exhibit a characteristic absorption near 400 nm. cdnsciencepub.comresearchgate.net Ortho-substituted phenoxyl radicals can also show an additional broad absorption at longer wavelengths in non-hydroxylic solvents. cdnsciencepub.com The table below summarizes the absorption maxima for several substituted phenoxyl radicals, which can serve as a reference for the potential spectroscopic properties of the 2-acetyl-4-cyanophenoxyl radical.

| Phenoxyl Radical | Solvent | Absorption Maxima (nm) | Reference |

|---|---|---|---|

| 2-Methoxyphenoxyl radical | Benzene (B151609) | 390, 660 | cdnsciencepub.com |

| 2-Methoxyphenoxyl radical | Isooctane | 390, 640 | cdnsciencepub.com |

| 4-Cyanophenoxyl radical | Aqueous Solution | Not specified | researchgate.net |

| 2-Cyanophenoxyl radical | Argon Matrix | Not specified | researchgate.net |

Beyond UV-Vis spectroscopy, other techniques can be employed to study radical intermediates. Electron Spin Resonance (ESR) spectroscopy is a powerful tool for the direct detection of species with unpaired electrons, providing information about the electronic structure of the radical. In some cases, radical trapping techniques are used, where a "spin trap" molecule reacts with the transient radical to form a more stable radical that can be detected by ESR or other methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR). chimia.ch Resonance Raman spectroscopy has also been utilized to characterize phenoxyl radical species. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups present in a molecule, providing a unique "fingerprint" based on the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates, leading to the identification of its functional groups. The FTIR spectrum of 2-Acetyl-4-cyanophenol is expected to exhibit characteristic absorption bands corresponding to its key structural features: the hydroxyl group (-OH), the acetyl group (C=O), the cyano group (C≡N), and the substituted benzene (B151609) ring.

Based on data from related compounds like 4-acetyl benzonitrile (B105546) and 4-hydroxy benzonitrile, the principal vibrational frequencies for this compound can be predicted. researchgate.net The presence of a strong, broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. The acetyl group's carbonyl (C=O) stretching vibration is anticipated to appear as a strong, sharp peak around 1650-1700 cm⁻¹. researchgate.net The cyano (C≡N) group, another key functional moiety, typically shows a sharp, medium-intensity absorption in the 2220-2240 cm⁻¹ region. researchgate.net

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring would produce a series of peaks in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene ring will also influence the out-of-plane C-H bending vibrations, which appear in the 800-900 cm⁻¹ region and can help confirm the arrangement of the substituents.

Table 1: Predicted FTIR Spectral Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenolic -OH | O-H Stretch | 3200-3600 | Strong, Broad |

| Cyano | C≡N Stretch | 2220-2240 | Medium, Sharp |

| Acetyl | C=O Stretch | 1650-1700 | Strong, Sharp |

| Aromatic | C-H Stretch | >3000 | Medium |

| Aromatic | C=C Stretch | 1450-1600 | Medium to Weak |

| Methyl | C-H Asymmetric/Symmetric Stretch | 2900-3000 | Weak |

Theoretical Vibrational Analysis via Quantum Chemical Methods

To complement experimental FTIR data, quantum chemical calculations, such as Density Functional Theory (DFT), are employed to compute the theoretical vibrational frequencies of this compound. nepjol.info Methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be used to optimize the molecular geometry and calculate the harmonic vibrational frequencies. nih.govresearchgate.net

These theoretical calculations provide a complete set of vibrational modes, aiding in the assignment of the experimentally observed bands. nepjol.info A comparison between the calculated and experimental spectra can confirm the molecular structure and provide insights into the nature of the vibrational modes. researchgate.net It is common practice to scale the calculated frequencies to correct for anharmonicity and the approximations inherent in the theoretical methods. nih.gov This combined experimental and theoretical approach allows for a robust and detailed understanding of the molecule's vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Investigations

Proton (¹H) NMR: The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The acetyl group's methyl protons (-CH₃) would likely appear as a sharp singlet in the upfield region, around 2.5-2.7 ppm. rsc.org The phenolic hydroxyl proton (-OH) would also be a singlet, but its chemical shift can vary widely depending on the solvent and concentration, typically appearing in the downfield region.

The aromatic region would show a more complex pattern due to the three protons on the benzene ring. Based on the substitution pattern (hydroxyl at C1, acetyl at C2, and cyano at C4), we would expect three distinct aromatic signals. The proton at C3 would likely be a doublet, the proton at C5 a doublet of doublets, and the proton at C6 a doublet. Their specific chemical shifts would be influenced by the electronic effects of the substituents.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct carbon signals are expected. The carbonyl carbon of the acetyl group would be found significantly downfield, typically in the range of 195-205 ppm. libretexts.org The methyl carbon of the acetyl group would be in the upfield region, around 25-30 ppm. libretexts.org

The cyano carbon would appear in the 115-125 ppm range. libretexts.org The six aromatic carbons would have chemical shifts between 110 and 160 ppm. The carbon attached to the hydroxyl group (C1) would be shifted downfield due to the oxygen's electronegativity, while the carbons ortho and para to the electron-withdrawing acetyl and cyano groups would also be affected.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl | -CH₃ | ~2.6 (s, 3H) | ~26 |

| Acetyl | -C =O | - | ~198 |

| Phenolic | -OH | Variable (s, 1H) | - |

| Aromatic | C1-OH | - | ~155-160 |

| Aromatic | C2-Ac | - | ~120-125 |

| Aromatic | C3-H | ~7.8-8.0 (d) | ~130-135 |

| Aromatic | C4-CN | - | ~110-115 |

| Aromatic | C5-H | ~7.6-7.8 (dd) | ~130-135 |

| Aromatic | C6-H | ~7.0-7.2 (d) | ~118-122 |

| Cyano | -C N | - | ~118 |

(s = singlet, d = doublet, dd = doublet of doublets)

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. sdsu.edu For this compound, cross-peaks would be expected between the adjacent aromatic protons (H3-H5, H5-H6), confirming their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu The HSQC spectrum would show cross-peaks connecting the signals of H3, H5, and H6 to their corresponding carbon atoms (C3, C5, and C6). It would also show a correlation between the acetyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for identifying quaternary carbons (those with no attached protons). For instance, the acetyl protons would show a correlation to the carbonyl carbon (a two-bond correlation) and to the aromatic carbon C2 (a three-bond correlation). The aromatic protons would show correlations to neighboring and more distant carbons, helping to piece together the entire molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₇NO₂), the molecular weight is 161.16 g/mol . In a typical mass spectrum, a peak corresponding to the molecular ion (M⁺˙) would be expected at m/z 161.

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for compounds with similar functional groups include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the methyl group, resulting in the loss of a methyl radical (•CH₃, 15 Da) to give a fragment at m/z 146.

Loss of CO: The acylium ion at m/z 146 could then lose a molecule of carbon monoxide (CO, 28 Da) to produce a fragment at m/z 118.

McLafferty Rearrangement: While less likely in this specific structure due to the lack of a gamma-hydrogen on a flexible chain, this type of rearrangement is a characteristic fragmentation for carbonyl compounds. nih.gov

The presence of the aromatic ring would lead to a stable molecular ion and characteristic fragments from the ring itself. The analysis of these fragmentation patterns allows for the confirmation of the proposed structure.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. The molecular formula for this compound is C₉H₇NO₂. nih.gov Based on this formula, the exact mass can be calculated and is often confirmed experimentally through HRMS analysis, which is critical for distinguishing between compounds with the same nominal mass.

The monoisotopic mass of this compound has been computed as 161.047678466 Da. nih.govwisc.edu This level of precision is instrumental in confirming the identity of the compound in complex samples and is a standard requirement in synthetic and analytical chemistry.

Table 1: Physicochemical and Mass Spectrometry Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₇NO₂ | nih.govwisc.edu |

| Molecular Weight | 161.16 g/mol | nih.govwisc.edu |

Hyphenated Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is ideal for identifying and quantifying volatile and semi-volatile organic compounds within a mixture. The sample is first vaporized and separated into its components in the GC column, and then each component is analyzed by the mass spectrometer.

In the context of analyzing phenolic compounds, GC-MS is often employed after a derivatization step, such as acetylation, to increase the volatility and thermal stability of the analytes, ensuring better chromatographic separation and peak shape. mdpi.com While GC-MS is a standard method for the analysis of substituted phenols in various matrices, including environmental and biological samples, a specific research paper detailing the GC-MS analysis of this compound within a complex mixture was not identified in the conducted search. However, the general principles of GC-MS analysis for semivolatile organic compounds are well-established and would be applicable to this compound. epa.govnih.gov

X-ray Diffraction for Crystalline Structure Determination

For this compound (also known as 3-Acetyl-4-hydroxybenzonitrile), a crystal structure has been experimentally determined and the data is available in the Cambridge Structural Database (CSD). nih.gov The CSD is the world’s repository for small-molecule organic and metal-organic crystal structures. researchgate.net The specific entry for this compound is under the CCDC number 604883, and the data is associated with a publication in the Journal of Molecular Structure. nih.gov This confirms that the solid-state structure of the compound has been fully elucidated, providing a foundational understanding of its molecular geometry and intermolecular interactions. While crystal structures for related compounds like 2-acetyl-4-ethynylphenol have also been reported, the CSD entry provides the specific data for the title compound. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Synonym(s) |

|---|---|

| This compound | 3-Acetyl-4-hydroxybenzonitrile |

Computational Chemistry and Theoretical Modeling of 2 Acetyl 4 Cyanophenol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2-Acetyl-4-cyanophenol at the atomic and electronic levels. These methods, including Density Functional Theory (DFT) and ab initio calculations, offer a detailed picture of the molecule's geometry, electronic distribution, and energetic landscape.

Density Functional Theory (DFT) Studies on Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G, are utilized to optimize the molecular geometry. informaticsjournals.co.in These studies reveal detailed information about bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. informaticsjournals.co.in

DFT is also instrumental in exploring the reactivity of this compound. By analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict the molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. informaticsjournals.co.in Furthermore, DFT calculations can determine various global reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electrophilicity, which are crucial for understanding the molecule's behavior in chemical reactions. informaticsjournals.co.in

Table 1: Calculated Physicochemical and Topological Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 161.16 | g/mol |

| Molecular Formula | C₉H₇NO₂ | |

| Topological Polar Surface Area | 61.1 | Ų |

| Heavy Atom Count | 12 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Hydrogen Bond Donor Count | 1 | |

| Rotatable Bond Count | 1 |

This table presents key physicochemical and topological properties of this compound calculated using computational methods. guidechem.comambeed.com

Ab Initio Calculations for Energetic and Spectroscopic Predictions

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy. numberanalytics.com These methods are employed to predict the energetic properties of this compound, such as its heat of formation. For instance, ab initio geometry optimizations have been performed on related cyanophenol isomers to determine their standard molar enthalpies of formation in the gaseous phase. researchgate.net

In the realm of spectroscopy, ab initio calculations are used to predict vibrational frequencies and electronic transition energies. chemrxiv.org By computing the vibrational modes, researchers can assign the peaks observed in infrared (IR) and Raman spectra. acs.org Similarly, predictions of electronic transitions aid in the interpretation of UV-visible absorption spectra. nih.gov These theoretical predictions, when compared with experimental data, provide a comprehensive understanding of the molecule's spectroscopic behavior. chemrxiv.orgnih.gov

Molecular Dynamics Simulations for Conformational Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. kashanu.ac.ir For this compound, MD simulations can provide insights into its conformational flexibility and the influence of solvent on its structure and dynamics. By simulating the molecule in different solvent environments, researchers can observe how intermolecular interactions with solvent molecules affect its preferred conformation and rotational freedom. nih.gov

These simulations are particularly useful for understanding how the acetyl and cyano groups orient themselves with respect to the phenol (B47542) ring and how these conformations are influenced by the surrounding medium. acs.org The results of MD simulations can help explain experimental observations in solution-phase studies and provide a dynamic picture of the molecule's behavior that is not accessible through static quantum chemical calculations alone. nih.gov

Theoretical Prediction of Spectroscopic Signatures and Photophysical Properties

Computational methods are extensively used to predict the spectroscopic signatures of molecules like this compound. nih.gov Time-dependent density functional theory (TD-DFT) is a common approach for calculating electronic absorption spectra, providing information on excitation energies and oscillator strengths. nih.gov These calculations help in assigning the electronic transitions observed in experimental UV-Vis spectra.

Furthermore, theoretical models can predict various photophysical properties, such as fluorescence and phosphorescence characteristics. By examining the nature of the excited states and the potential energy surfaces, it is possible to understand the pathways of photodecay, including radiative and non-radiative processes. For related phenol compounds, computational studies have investigated processes like excited-state intramolecular proton transfer (ESIPT), which can significantly influence their photophysical behavior. acs.org

Computational Mechanism Elucidation for Chemical Reactions

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. nih.govfiveable.me By mapping the potential energy surface of a reaction, theoretical chemists can identify transition states, intermediates, and reaction pathways. smu.eduscienceintheclassroom.org This allows for a detailed, step-by-step understanding of how reactants are converted into products. fiveable.me

For reactions involving the functional groups of this compound, such as nucleophilic attack at the carbonyl carbon or reactions at the cyano group, computational studies can determine the activation energies and reaction kinetics. researchgate.net This information is invaluable for optimizing reaction conditions and designing new synthetic routes. fiveable.me Theoretical investigations can also shed light on the role of catalysts and solvent molecules in the reaction mechanism. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. meilerlab.org These models are built by developing mathematical relationships between calculated molecular descriptors and experimentally measured activities or properties. researchgate.net

For this compound and its derivatives, QSAR studies can be employed to predict their potential biological activities, such as antimicrobial or anticancer effects, based on their structural features. nih.govnih.gov QSPR models, on the other hand, can predict various physicochemical properties like boiling point, solubility, and lipophilicity. ambeed.comchemscene.com These predictive models are powerful tools in drug discovery and materials science, enabling the rational design of new compounds with desired properties and reducing the need for extensive experimental screening. researchgate.netmdpi.com

Correlation of Theoretical Parameters with Experimental Electrochemical Potentials

The investigation into the electrochemical behavior of this compound, and substituted phenols in general, is significantly enhanced by the synergy between experimental measurements and computational chemistry. Theoretical modeling, particularly through methods like Density Functional Theory (DFT), provides a molecular-level understanding that complements and helps interpret experimental data, such as electrochemical potentials obtained from voltammetric techniques.

A central goal of these combined approaches is to establish a robust correlation between theoretically calculated parameters and experimentally determined electrochemical potentials. This correlation is invaluable for predicting the electrochemical properties of new or unmeasured compounds, understanding structure-activity relationships, and elucidating reaction mechanisms.

Research in this area for compounds structurally related to this compound, such as various substituted phenols, has demonstrated that a strong correlation can be achieved between theoretical descriptors and experimental oxidation potentials. rsc.orgresearchgate.net These studies often involve the calculation of parameters like the energy of the Highest Occupied Molecular Orbital (HOMO), which is theoretically related to the ionization potential and, consequently, the oxidation potential of a molecule.

For instance, studies on a range of substituted phenols have shown that their second-order rate constants for oxidation are positively correlated with the energy of the HOMO. acs.orgnih.gov This indicates that phenols that are more easily oxidized (i.e., have a lower oxidation potential) tend to have higher HOMO energies. The electronic effects of different substituents on the phenol ring play a crucial role in determining these properties. Substituents are broadly categorized as electron-donating groups or electron-withdrawing groups, which respectively decrease or increase the oxidation potential. In this compound, both the acetyl and the cyano groups are electron-withdrawing, which would be expected to increase its oxidation potential compared to unsubstituted phenol.

The process of correlating theoretical and experimental values typically involves:

Experimental Measurement: Techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) are used to determine the oxidation potentials of the phenolic compounds. rsc.orgresearchgate.net

Theoretical Calculation: DFT calculations are performed to optimize the molecular geometry and calculate electronic properties, such as one-electron oxidation potentials and HOMO energies. rsc.orgresearchgate.net

Correlation Analysis: The experimental and theoretical data are then plotted against each other to establish a linear regression model. The quality of the correlation is assessed by statistical parameters like the coefficient of determination (R²) and the root mean square error (RMSE). rsc.orgresearchgate.net

For a series of phenols and anilines, it has been shown that measured peak potentials from different experimental sources and conditions correlate strongly with each other. rsc.orgresearchgate.net However, the correlation between theoretically calculated one-electron oxidation potentials and measured peak potentials can be less direct, sometimes requiring calibration to improve accuracy. rsc.orgresearchgate.net

The electrochemical reduction of cyanophenols, including 2-cyanophenol and 4-cyanophenol, has also been studied. researchgate.net These studies provide insights into the electrochemical behavior of the cyano-substituted phenol structure.

While specific comprehensive studies correlating theoretical and experimental electrochemical potentials for this compound are not extensively documented in publicly available literature, the principles and findings from research on closely related compounds provide a strong framework for understanding its behavior. The data from such studies on substituted phenols can be used to estimate the electrochemical properties of this compound and to guide future experimental and theoretical investigations.

Below are illustrative data tables based on research on similar substituted phenols, which demonstrate the type of data used in these correlative studies.

Table 1: Experimental and Theoretical Data for Selected Substituted Phenols

| Compound | Substituent(s) | Experimental Oxidation Potential (V) | Calculated pKa |

| 4-Cyanophenol | 4-CN | Not explicitly stated in sources, but classified as a type III phenol suggesting a specific electrochemical behavior. rsc.org | -12.3 rsc.org |

| 4-Hydroxyacetophenone | 4-COCH₃ | Not explicitly stated in sources, but classified as a type III phenol suggesting a specific electrochemical behavior. rsc.org | -9.1 rsc.org |

| 3-Hydroxyacetophenone | 3-COCH₃ | Data not available in provided search results | -8.5 rsc.org |

| 4-Nitrophenol | 4-NO₂ | Not explicitly stated in sources, but classified as a type III phenol suggesting a specific electrochemical behavior. rsc.org | -12.3 rsc.org |

Research Applications and Emerging Potentials in Interdisciplinary Fields

Role as a Key Intermediate in Organic Synthesis

2-Acetyl-4-cyanophenol serves as a crucial building block in organic synthesis due to the reactivity of its functional groups. biomall.in The presence of the hydroxyl, acetyl, and cyano groups on the aromatic ring allows for a variety of chemical transformations, making it a versatile starting material for the construction of more complex molecular architectures. biomall.incymitquimica.com For instance, the phenolic hydroxyl group can undergo etherification and esterification reactions, while the acetyl group is amenable to reactions such as aldol (B89426) condensations, reductions, and oxidations. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic utility.

One notable application is in the synthesis of N-arylamides. A novel synthetic protocol has been developed for the preparation of N-arylamides from benzonitriles via a hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines. mdpi.com This methodology has been successfully applied to the synthesis of paracetamol starting from 4-cyanophenol, demonstrating the potential of cyanophenol derivatives in pharmaceutical synthesis. mdpi.com

Contributions to Materials Science

The unique electronic and structural features of this compound have made it a compound of interest in the field of materials science. Its ability to participate in various polymerization and assembly processes has led to the development of novel functional materials.

Development of Functional Polymers and Resins (e.g., Polyimides)

This compound and its derivatives are valuable monomers in the synthesis of functional polymers, including polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.netresearchgate.net The synthesis of polyimides typically involves a two-step process: the formation of a soluble polyamic acid precursor, followed by thermal or chemical cyclization to the final polyimide. researchgate.netnasa.gov The incorporation of functional groups, such as the acetyl and cyano moieties from this compound, into the polymer backbone can impart specific properties to the resulting material. For example, the acetyl group can serve as a reactive site for further polymer modification or cross-linking. cnrs.fr Research has explored the synthesis of acetyl group-containing phenolic resins as novel reactive polymers. cnrs.fr

Supramolecular Assembly and Complexation Studies

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional assemblies. csic.es this compound, with its hydrogen bond donor (hydroxyl group) and acceptor (carbonyl and cyano groups) sites, is an excellent candidate for constructing supramolecular architectures. worktribe.com Studies have investigated the supramolecular assembly of related cyanophenol derivatives with host molecules like cucurbit[n]urils. worktribe.com These studies have shown that the aromatic ring, hydroxyl group, and cyano group can participate in various non-covalent interactions, including hydrogen bonding and C-H···π interactions, leading to the formation of host-guest complexes. worktribe.com The ability of such molecules to form ordered structures through self-assembly is crucial for the development of new materials with tailored properties.

Research into Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is the opposite of the more common aggregation-caused quenching (ACQ) effect. Luminogens with AIE characteristics (AIEgens) have found applications in various fields, including organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. While direct studies on the AIE properties of this compound are not extensively reported, its structural motifs are present in known AIEgens. The restriction of intramolecular rotations in the aggregated state is a key mechanism for AIE, and the rigid structure of the phenyl ring in this compound could contribute to this effect in larger, more complex molecules derived from it. Research into AIE materials is an active area, with a focus on developing new luminogens with high quantum yields and tunable emission colors. rsc.org

Biological and Medicinal Chemistry Explorations (as scaffolds and precursors)

The structural framework of this compound provides a valuable scaffold for the design and synthesis of new biologically active compounds. Its functional groups offer multiple points for modification, allowing for the creation of diverse molecular libraries for drug discovery.

Utilization in the Synthesis of Pharmacologically Active Agents

This compound and its precursors have been utilized in the synthesis of various pharmacologically active agents. For instance, it is a known precursor in the synthesis of Bimakalim, a potassium channel opener with potential antihypertensive activity. wikipedia.org The synthesis of Bimakalim involves the reaction of this compound to form a benzopyran structure. wikipedia.org

Furthermore, the cyanophenol moiety is a key component in the structure of certain non-steroidal anti-androgen drugs used in the treatment of prostate cancer. For example, derivatives of bicalutamide (B1683754) and enzalutamide, which incorporate a cyanophenol group, have been synthesized and evaluated for their antiproliferative activity. cardiff.ac.uk The synthesis of these compounds often involves the reaction of a thiophenol with a precursor containing the cyanophenol unit. cardiff.ac.uk

Advanced Analytical Chemistry and Sensor Development

The phenolic structure of this compound makes it a candidate for detection by advanced analytical platforms designed for this class of compounds.

Electrochemical sensors offer a rapid, sensitive, and cost-effective approach for detecting phenolic compounds. nih.gov The fundamental principle involves the electrochemical oxidation of the phenol's hydroxyl group at an electrode surface. mdpi.com The performance of these sensors is greatly enhanced by modifying the electrode surface with various nanomaterials that improve conductivity, catalytic activity, and surface area.

Recent advances include the use of:

Metal Oxide Nanoparticles : Electrodes modified with materials like Fe₃O₄ or TiO₂ nanoparticles have shown excellent sensitivity and selectivity for phenolic compounds. mdpi.comnih.govtandfonline.com For example, a sensor using Fe₃O₄ nanoparticles achieved low detection limits for sinapic acid (2.2 × 10⁻⁷ M) and syringic acid (2.6 × 10⁻⁷ M). nih.gov

Carbon-Based Nanomaterials : Carbon nanotubes (CNTs) and activated carbon are used to enhance electrochemical oxidation responses due to their electrocatalytic effects. tandfonline.comnih.gov A carbon nanotube-modified glassy carbon electrode (CNT-GCE) successfully detected phenolic estrogenic compounds with detection limits between 98 and 340 nmol/L. nih.gov

Composite Materials : Combining metal oxides with carbon materials, such as a TiO₂/activated carbon nanocomposite, can create a highly conductive and catalytic surface for detecting multiple phenolic endocrine disruptors. tandfonline.com Another novel sensor based on a Cu-doped Gd₂O₃ nanofiber was developed for the selective detection of 4-cyanophenol. mdpi.comresearchgate.net

These platforms typically use voltammetric techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) for analysis. mdpi.comnih.govtandfonline.com The oxidation of phenols is generally an irreversible process dependent on pH, with the peak current often being highest at a neutral pH of around 7.0. mdpi.commdpi.comresearchgate.net

Detecting trace amounts of phenolic compounds like this compound in complex environmental or biological samples requires robust analytical methods. researchgate.net High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard techniques for the determination of purity, quantity, and identity of cyanophenol derivatives. smolecule.com

For trace analysis in water, methods often combine a pre-concentration step with a sensitive detection technique. A method using multi-walled carbon nanotubes for solid-phase extraction (SPE) followed by capillary electrophoresis (CE) was developed for analyzing 4-cyanophenol and 3-nitrophenol (B1666305) in wastewater. mdpi.com This SPE-CE method achieved high percentage recoveries of 91% for 4-cyanophenol and 98% for 3-nitrophenol. mdpi.com

Electrochemical methods are also highly effective for trace detection. An electrochemical sensor using a bismuth molybdate (B1676688) (Bi₂MoO₆) modified glassy carbon electrode was used to detect 4-cyanophenol in environmental water samples. researchgate.netnih.gov This sensor demonstrated excellent performance with a very low detection limit of 0.008297 µM and was successfully validated against HPLC analysis. researchgate.netnih.gov Similarly, a sensor probe based on Cu-Doped Gd₂O₃ nanofibers achieved an ultra-low detection limit of 1.3 ± 0.1 pM for 4-cyanophenol. mdpi.comresearchgate.net

Table 2: Performance of Analytical Methods for Detecting Related Cyanophenols

| Method | Analyte | Matrix | Detection Limit (LOD) | Recovery | Reference |

|---|---|---|---|---|---|

| SPE-CE | 4-Cyanophenol | Wastewater | 0.1–1.0 µg/L (LOD), 0.32–3.5 µg/L (LOQ) | 91% | mdpi.com |

| Electrochemical Sensor (Bi₂MoO₆/GCE) | 4-Cyanophenol | Environmental Water | 0.008297 µM | Not specified | researchgate.netnih.gov |

| Electrochemical Sensor (Cu-doped Gd₂O₃) | 4-Cyanophenol | Aqueous Medium | 1.3 ± 0.1 pM | Not specified | mdpi.comresearchgate.net |

| CNT-GCE | Phenolic Estrogenic Compounds | Well and Tap Water | 98 - 340 nmol/L | Good | nih.gov |

Design of Electrochemical Sensing Platforms for Phenolic Compounds

Environmental Chemistry Research Applications

The presence of cyanophenol derivatives in the environment, often as transformation products of pesticides or industrial chemicals, necessitates research into their fate and detection. mdpi.comwhiterose.ac.ukresearchgate.net

The environmental fate of a chemical describes its transport and transformation in various environmental compartments. For compounds like this compound, key processes include photochemical reactions and interactions with soil. rsc.orgnih.gov

Photochemical reactions, driven by sunlight, can be a significant pathway for the transformation of phenolic compounds in surface waters. rsc.org These reactions can occur directly or indirectly, where other substances like dissolved organic matter (DOM) absorb light and produce reactive species that transform the contaminant. rsc.org Interestingly, DOM can have a dual role; while it can enhance phototransformation, it can also act as an antioxidant, inhibiting the degradation of some contaminants like cyanophenol. rsc.org

The interaction with soil is also critical. Studies on 4-cyanophenol have explored its percutaneous absorption from contaminated soil. nih.gov Research showed that the amount of 4-cyanophenol absorbed across the skin was independent of the amount of soil present (above a minimum threshold) but was linearly proportional to the concentration of the chemical in the soil. nih.gov Such studies are vital for developing environmental standards and assessing health risks from soil contamination. nih.gov The degradation of pesticides can lead to various transformation products, and assessing their environmental fate and potential risks is an important area of current research. whiterose.ac.ukresearchgate.net

Effective monitoring is essential for managing environmental pollutants. unccelearn.org The analytical methods described in section 6.4.2 are directly applicable to the monitoring of cyanophenols in environmental samples like river water, rainwater, and wastewater. mdpi.comnih.gov

Electrochemical sensors are particularly well-suited for on-site or rapid monitoring of pollutants. researchgate.net For instance, a sensor based on a Bi₂MoO₆-modified electrode was successfully applied to analyze 4-cyanophenol in real river and rainwater samples, with the results showing good correlation with standard HPLC methods. nih.gov The United States Environmental Protection Agency (US EPA) has identified 4-cyanophenol as a major environmental pollutant, underscoring the need for reliable monitoring techniques. mdpi.com Biological monitoring, which involves measuring the chemical or its metabolites in samples like urine, is another approach used to assess human exposure to environmental pollutants such as the herbicide 2,4-D. nih.gov

Q & A

Q. What are the established synthetic routes for 2-Acetyl-4-cyanophenol, and what are their key reaction conditions?

- Methodological Answer : A common synthesis involves coupling 4-cyanophenyl acetate with 2'-hydroxy-5'-bromoacetophenone under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 6–12 hours. Purification typically employs column chromatography using ethyl acetate/hexane gradients .

- Key Reaction Parameters :

| Parameter | Condition |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 80–100°C |

| Reaction Time | 6–12 h |

Q. How can researchers confirm the identity and purity of synthesized this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare and NMR peaks with literature data (e.g., phenolic -OH at δ 10–12 ppm, acetyl group at δ 2.5–2.7 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 176.1 (C₉H₇NO₂).

- Melting Point Analysis : Cross-check observed values with literature (if available). Use Reaxys or SciFinder to validate known compounds and cite prior reports .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties (Xi hazard class). Avoid inhalation; work in a fume hood.

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Q. How should researchers conduct a literature review for this compound?

- Methodological Answer :

- Database Use : Search SciFinder for synthetic protocols, Reaxys for spectral data, and PubMed for biological studies.

- Keyword Strategy : Combine terms like "3-acetyl-4-hydroxybenzonitrile," "synthesis," and "spectroscopic characterization" .毕业论文说明1:05:11

Advanced Research Questions

Q. How can synthesis yield be optimized using statistical experimental design?

- Methodological Answer : Apply a Box-Behnken design to test variables (temperature, base concentration, solvent ratio). Analyze via ANOVA to identify significant factors. For example, increasing base equivalents (1.5–2.0 eq.) may enhance nucleophilic substitution efficiency .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Hypothesis Testing : Check for tautomerism (e.g., keto-enol shifts in acetylphenols) using - COSY or variable-temperature NMR.

- Impurity Analysis : Run HPLC-MS to detect byproducts (e.g., unreacted bromoacetophenone) .

Q. What computational methods predict the reactivity of this compound in drug design?

- Methodological Answer :

- Quantum Chemistry : Use DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps for nucleophilic/electrophilic sites.

- Molecular Docking : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina .

Q. How to design mechanistic studies for its role in metabolic pathways?

- Methodological Answer :

- Isotope Labeling : Synthesize -labeled acetyl groups to track metabolic incorporation via LC-MS.

- Enzyme Assays : Measure inhibition kinetics (IC₅₀) against cytochrome P450 isoforms using fluorometric substrates .

Q. What ethical considerations apply when reporting contradictory data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |